molecular formula C8H13NO3 B3039189 N-Butanoyl-DL-homoserine lactone

N-Butanoyl-DL-homoserine lactone

Cat. No.: B3039189
M. Wt: 171.19 g/mol
InChI Key: VFFNZZXXTGXBOG-UHFFFAOYSA-N
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Description

Plasminogen activator inhibitor type-2, also known as SerpinB2, is a member of the clade B serine protease inhibitor family. It was originally identified as an inhibitor of the secreted serine protease, urokinase-plasminogen activator. Plasminogen activator inhibitor type-2 plays a significant role in the plasminogen activating cascade, which is crucial for maintaining vascular patency and remodeling the extracellular matrix .

Mechanism of Action

Target of Action

N-Butanoyl-DL-homoserine lactone, also known as N-Butyryl-DL-homoserine lactone, N-Butyrylhomoserine lactone, or N-(2-oxooxolan-3-yl)butanamide, primarily targets Pseudomonas aeruginosa . It is involved in the process of quorum sensing, which is a mechanism of cell-to-cell communication among bacteria .

Mode of Action

This compound interacts with its target by blocking quorum sensing and inhibiting biofilm formation in Pseudomonas aeruginosa . This interaction results in the disruption of bacterial communication, thereby affecting their ability to form biofilms, which are protective structures that enhance bacterial survival .

Biochemical Pathways

The compound affects the quorum sensing pathway in gram-negative bacteria . By blocking quorum sensing, it disrupts the bacteria’s ability to communicate and coordinate group behaviors, including biofilm formation . This disruption can lead to downstream effects such as decreased bacterial virulence and increased susceptibility to antibiotics .

Pharmacokinetics

Given its role as a signaling molecule in bacteria, it is likely that its bioavailability and stability are influenced by factors such as bacterial density and the presence of other signaling molecules .

Result of Action

The primary result of this compound’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . By blocking quorum sensing, it prevents the bacteria from coordinating the behaviors necessary for biofilm formation . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For example, different AHLs, including this compound, have been shown to behave differently at room temperature and low temperature . These differences can affect the compound’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

N-Butanoyl-DL-homoserine lactone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to regulate gene expression in bacteria . It is also a potent chemoattractant for human immune cells such as neutrophils .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is known to induce the expression of virulence genes in Pseudomonas aeruginosa when used at a concentration of 10 µM .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the synthesis of antibody-drug conjugates (ADCs) as a cleavable ADC linker .

Chemical Reactions Analysis

Comparison with Similar Compounds

Plasminogen activator inhibitor type-2 is unique among serine protease inhibitors due to its dual intracellular and extracellular functions. Similar compounds include plasminogen activator inhibitor type-1 and other members of the serpin family . Unlike plasminogen activator inhibitor type-1, plasminogen activator inhibitor type-2 is more resistant to hypochlorite-induced inactivation and has holdase-type extracellular chaperone activity . This makes plasminogen activator inhibitor type-2 particularly valuable in conditions involving oxidative stress and protein aggregation.

Properties

IUPAC Name

N-(2-oxooxolan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFNZZXXTGXBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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